1-(1,3-Benzodioxol-5-ylmethyl)-4-[3-(benzyloxy)-4-methoxybenzyl]piperazine
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Overview
Description
1-(1,3-Benzodioxol-5-ylmethyl)-4-[3-(benzyloxy)-4-methoxybenzyl]piperazine is a complex organic compound that features a piperazine ring substituted with a benzodioxole and a benzyloxy-methoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[3-(benzyloxy)-4-methoxybenzyl]piperazine typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.
Synthesis of the Piperazine Core: Piperazine can be synthesized from ethylenediamine and diethylene glycol.
Coupling Reactions: The benzodioxole and piperazine moieties are coupled using a suitable linker, often involving a benzyloxy-methoxybenzyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzodioxol-5-ylmethyl)-4-[3-(benzyloxy)-4-methoxybenzyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of N-alkyl or N-acyl piperazine derivatives.
Scientific Research Applications
1-(1,3-Benzodioxol-5-ylmethyl)-4-[3-(benzyloxy)-4-methoxybenzyl]piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including as an anti-cancer or anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[3-(benzyloxy)-4-methoxybenzyl]piperazine involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, modulating signaling pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-ylmethyl)piperazine: Shares the benzodioxole moiety but lacks the benzyloxy-methoxybenzyl group.
1,3-Benzodioxol-5-ylurea: Contains the benzodioxole ring but has a urea group instead of piperazine.
Uniqueness
1-(1,3-Benzodioxol-5-ylmethyl)-4-[3-(benzyloxy)-4-methoxybenzyl]piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C27H30N2O4 |
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Molecular Weight |
446.5 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C27H30N2O4/c1-30-24-9-7-22(15-26(24)31-19-21-5-3-2-4-6-21)17-28-11-13-29(14-12-28)18-23-8-10-25-27(16-23)33-20-32-25/h2-10,15-16H,11-14,17-20H2,1H3 |
InChI Key |
ZUKKKRPRZJDWIW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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